4-ホルミル-1H-ピラゾール-1-カルボン酸tert-ブチル

説明

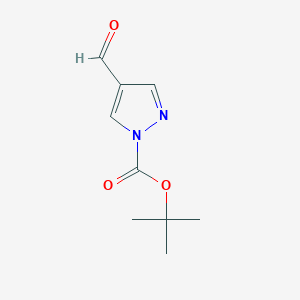

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is an organic compound with the molecular formula C9H12N2O3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

科学的研究の応用

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: It can be used in the production of specialty chemicals and as a precursor for materials with specific properties.

生化学分析

Biochemical Properties

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyrazole carboxylase, which catalyzes the carboxylation of pyrazole derivatives . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations. Additionally, this compound may interact with proteins and other biomolecules, influencing their structure and function.

Cellular Effects

The effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the PI3K/AKT/mTOR pathway . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it may upregulate or downregulate specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells.

Molecular Mechanism

At the molecular level, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . The compound’s formyl group allows it to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, such as refrigeration, but may degrade over time when exposed to light or higher temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function.

Dosage Effects in Animal Models

The effects of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can lead to toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as pyrazole carboxylase and other cofactors, influencing the conversion of pyrazole derivatives into various metabolites . These interactions can affect the levels of specific metabolites within cells, thereby altering the overall metabolic flux.

Transport and Distribution

The transport and distribution of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions.

Subcellular Localization

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate exhibits specific subcellular localization patterns, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate typically involves the cyclocondensation of a suitable hydrazine with a carbonyl compound. One common method includes the reaction of tert-butyl hydrazinecarboxylate with an aldehyde under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production methods for tert-butyl 4-formyl-1H-pyrazole-1-carboxylate are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.

化学反応の分析

Types of Reactions

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Hydrochloric acid in water at reflux temperature.

Major Products Formed

Oxidation: Tert-butyl 4-carboxy-1H-pyrazole-1-carboxylate.

Reduction: Tert-butyl 4-hydroxymethyl-1H-pyrazole-1-carboxylate.

Substitution: 4-formyl-1H-pyrazole-1-carboxylic acid.

作用機序

The mechanism of action of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the pyrazole ring can participate in π-π interactions with aromatic residues .

類似化合物との比較

Similar Compounds

Tert-butyl 4-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: Similar structure but with an additional oxan-4-yl group.

Tert-butyl 4-formylpyrazole-1-carboxylate: A closely related compound with slight structural variations.

Uniqueness

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both a formyl group and a tert-butyl ester group provides versatility in synthetic transformations and potential biological activity .

生物活性

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate (CAS No. 821767-61-7) is a compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in scientific research.

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate exhibits significant interactions with various enzymes, particularly pyrazole carboxylase, which is involved in the carboxylation of pyrazole derivatives. Its structural components enable it to act as both an enzyme inhibitor and activator, depending on the biochemical context. The compound's formyl group can form hydrogen bonds with amino acids in enzyme active sites, while the pyrazole ring can engage in π-π interactions with aromatic residues.

Cellular Effects

The compound has been shown to influence several cellular processes, particularly those involving the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth and survival. This pathway's modulation suggests potential applications in cancer therapy, as many tumors exhibit dysregulation of these signaling routes.

The mechanism of action for tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is multifaceted:

- Enzyme Inhibition : By binding to the active sites of specific enzymes, it prevents substrate binding, thereby inhibiting enzymatic activity.

- Cell Signaling Modulation : It alters signaling pathways that can affect cell proliferation and apoptosis.

This dual functionality makes it a valuable candidate for drug development.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antifungal Activity

A study demonstrated that derivatives of pyrazole carboxamides, including those related to tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, exhibited notable antifungal properties against several phytopathogenic fungi. For instance, one derivative showed an EC50 value of 0.37 µg/mL against Rhizoctonia solani, indicating significant antifungal potency .

Anticancer Potential

In a study focusing on breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited enhanced cytotoxic effects when combined with doxorubicin. The presence of halogen substituents on the pyrazole ring increased efficacy, suggesting that modifications to the structure can optimize therapeutic outcomes .

Antimalarial Activity

Research into chloroquine-pyrazole analogues revealed promising antimalarial activity against Plasmodium falciparum. These compounds demonstrated significant inhibition of parasite growth in vitro, indicating their potential as new antimalarial agents .

Applications in Scientific Research

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate serves as a versatile building block in organic synthesis and medicinal chemistry:

特性

IUPAC Name |

tert-butyl 4-formylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRMQQRHHCMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630938 | |

| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821767-61-7 | |

| Record name | tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。